Amrinone lactate

Description

Historical Context of Phosphodiesterase Inhibitor Development

The pharmacological exploration of phosphodiesterase (PDE) inhibitors began with investigations into the clinical effects of substances found in coffee, tea, and cacao. nih.govresearchgate.net The active ingredients were later identified as xanthines, such as theophylline, which were found to act as non-selective PDE inhibitors. nih.govresearchgate.net For many years, xanthine (B1682287) derivatives were used for their bronchodilatory, diuretic, and inotropic properties before the underlying mechanism involving cAMP was fully understood. researchgate.net

The scientific understanding of the PDE enzyme family grew significantly in the early 1970s with the initial isolation of different PDE subtypes from rat brains. wikipedia.org This discovery opened the door for more systematic research, and by 1977, the therapeutic potential of developing selective PDE inhibitors was predicted. wikipedia.org

The period between 1980 and 1990 marked the development of the first generation of weakly selective PDE inhibitors. nih.govfrontiersin.org Extensive research with these early compounds provided a wealth of information but also revealed significant adverse effects, leading to the discontinuation of many of these drugs. nih.govresearchgate.net This era underscored the need for greater specificity. As biochemical and molecular biology techniques advanced, researchers gained deeper knowledge of the PDE superfamily, allowing for the purification of specific isoenzymes. nih.gov This progress facilitated the generation of highly selective inhibitors targeting specific PDE subtypes, such as PDE3, PDE4, and PDE5, leading to more successful therapeutic applications. nih.gov

Table 1: Timeline of Key Developments in Phosphodiesterase (PDE) Inhibitor Research

| Time Period | Key Development | Significance |

|---|---|---|

| Early 1900s | Clinical use of xanthines (e.g., theophylline). researchgate.net | First therapeutic application of compounds later identified as non-selective PDE inhibitors. nih.govresearchgate.net |

| Early 1970s | Isolation of different PDE subtypes from rat brains. wikipedia.org | Enabled systematic study of PDE isoenzymes and their functions. wikipedia.org |

| 1977 | Therapeutic potential of selective PDE inhibitors predicted. wikipedia.org | Provided a conceptual framework for future drug development. wikipedia.org |

| 1980s-1990s | Development of first-generation, weakly selective PDE inhibitors. nih.govfrontiersin.org | Marked the first major effort to create targeted PDE inhibitor drugs, though many had limiting side effects. nih.gov |

| Post-1990s | Generation of highly selective, isoenzyme-specific drugs (e.g., for PDE3, PDE4, PDE5). nih.gov | Led to successful therapeutic agents by targeting specific enzymes, improving efficacy and safety profiles. nih.gov |

Evolution of Research on Amrinone's Biological Activity

Further electrophysiological research provided a more detailed understanding of these effects. Studies on isolated guinea pig papillary muscle showed that amrinone's positive inotropic effect was linked to a significant prolongation of the action potential duration and a marked increase in the peak amplitude of the slow inward calcium current. researchgate.net These effects were inhibited by the calcium channel blocker verapamil, confirming the central role of calcium influx in amrinone's mechanism. researchgate.net

Research also expanded to document the compound's specific hemodynamic and metabolic effects in humans. Studies in patients with severe congestive heart failure confirmed that amrinone (B1666026) produced significant hemodynamic improvement. For instance, one study documented an increase in the cardiac index from 1.3 to 2.2 l/min/m² and a decrease in myocardial oxygen consumption. nih.gov Another study focusing on exercise capacity found that amrinone improved exercise hemodynamics and appeared to decrease anaerobic metabolism during exertion. ahajournals.org More recent research has even explored non-cardiac roles for amrinone, such as its ability to increase glucose-induced insulin (B600854) secretion by inhibiting PDE3B in pancreatic islets and its potential to inhibit the production of TNFα, suggesting a role in modulating inflammatory processes. taylorandfrancis.com

Table 2: Selected Research Findings on the Biological Effects of Amrinone

| Research Area | Subject | Key Finding | Citation |

|---|---|---|---|

| Initial Cardiotonic Activity | Anesthetized & Unanesthetized Dogs | Increased cardiac contractile force and left ventricular dp/dt max with minimal changes to heart rate or blood pressure. | ahajournals.org |

| Mechanism Clarification | Guinea Pig Papillary Muscle | Positive inotropic effect is mediated by an increase in the slow inward calcium current. | researchgate.net |

| Hemodynamic Effects | Patients with Severe Heart Failure | Increased cardiac index (from 1.3 to 2.2 l/min/m²); decreased mean pulmonary wedge pressure and myocardial oxygen consumption. | nih.gov |

| Metabolic Effects | Patients with Severe Heart Failure | Increased exercise capacity and improved exercise hemodynamics, likely through decreased anaerobic metabolism. | ahajournals.org |

| Endocrine Research | Isolated Rat Pancreatic Islets | Potentiated glucose-induced insulin secretion, an effect associated with increased intracellular cAMP. | taylorandfrancis.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H15N3O4 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

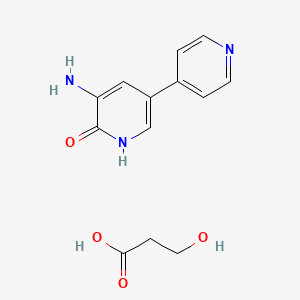

3-amino-5-pyridin-4-yl-1H-pyridin-2-one;3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;4-2-1-3(5)6/h1-6H,11H2,(H,13,14);4H,1-2H2,(H,5,6) |

InChI Key |

NSLALHQEHXBOHP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Amrinone Lactate

Phosphodiesterase III Inhibition and Cyclic Nucleotide Metabolism

Amrinone (B1666026) lactate (B86563) functions as a selective phosphodiesterase III inhibitor. patsnap.comontosight.aimedchemexpress.com Phosphodiesterase enzymes are responsible for the breakdown and inactivation of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. patsnap.comnih.gov By inhibiting PDE3, amrinone lactate prevents the degradation of cAMP within cardiac and vascular smooth muscle cells, leading to an accumulation of intracellular cAMP levels. patsnap.comontosight.aimims.com

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are vital second messenger molecules that regulate various cellular processes, including cardiac contractility and vascular tone. nih.govmdpi.comahajournals.orgmdpi.com In the heart, cAMP is generated by adenylyl cyclases (AC) in response to G protein-coupled receptor stimulation, such as by catecholamines, and plays a key role in regulating the strength and frequency of cardiac contraction and relaxation. ahajournals.orgnih.gov cGMP is synthesized by guanylyl cyclases (GC) in response to nitric oxide (NO) and natriuretic peptides, modulating inotropy and metabolic responses. ahajournals.orgahajournals.org While cAMP is often associated with stress response activation of myocyte function, metabolism, and calcium cycling, cGMP can act as a cellular brake, countering cAMP-dependent changes and stimulating its own signaling. ahajournals.org

Phosphodiesterases (PDEs) control the amplitude, duration, and compartmentation of cyclic nucleotide-mediated signaling by hydrolyzing cAMP and cGMP. mdpi.comnih.gov PDE3, in particular, plays a major role in regulating cAMP metabolism within the cardiovascular system. nih.gov

This compound selectively inhibits phosphodiesterase III (PDE3). patsnap.commedchemexpress.comnih.gov PDE3 is a key regulator of cardiac and vascular function in humans and larger mammals. ahajournals.org It hydrolyzes both cAMP and cGMP, but its turnover rate for cAMP is significantly higher. patsnap.com PDE3 is also known as cGMP-inhibited PDE, as cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3. mdpi.comahajournals.orgnih.gov

There are two main isoforms of PDE3: PDE3A and PDE3B. ahajournals.org PDE3A is found at the sarcoplasmic reticulum and in the nucleus, while PDE3B associates with mitochondria at Z bands and T-tubules. ahajournals.org PDE3A expression can be downregulated in human and animal failing hearts. nih.gov The inhibition of PDE3 by this compound leads to an increase in intracellular cAMP levels in various tissues, including the myocardium, peripheral vasculature, and platelets. nih.gov This inhibition is believed to mimic the electrophilic center in the phosphate (B84403) group of cAMP, acting as a transition state analogue inhibitor.

Role of Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) in Intracellular Signaling

Downstream Intracellular Signaling Pathways

The inhibition of PDE3 by this compound and the subsequent increase in cAMP levels trigger a cascade of downstream intracellular signaling events. patsnap.comwikipedia.org

The accumulation of cAMP in cardiac myocytes leads to the activation of protein kinase A (PKA). patsnap.comwikipedia.org PKA is a central downstream effector of cAMP. ahajournals.org Once activated, PKA phosphorylates numerous target proteins involved in cardiac muscle contraction and relaxation. patsnap.comwikipedia.orgahajournals.org This phosphorylation by PKA is crucial for the positive inotropic effects of PDE3 inhibitors. wikipedia.orgoup.com

PKA activation, resulting from increased cAMP levels due to PDE3 inhibition, significantly impacts calcium ion homeostasis and flux within cardiac cells. PKA phosphorylates several target proteins that enhance calcium influx into the cells, primarily through the L-type calcium channels. patsnap.comwikipedia.orgwikipedia.orgahajournals.org This increased intracellular calcium concentration promotes stronger and more forceful cardiac muscle contractions. patsnap.comwikipedia.org

Amrinone has been shown to increase contractions initiated in the heart by high-gain calcium-induced calcium release (CICR). wikipedia.org The positive inotropic effect of amrinone is mediated by the selective enhancement of high-gain CICR, which contributes to myocyte contraction through phosphorylation via cAMP-dependent PKA and Ca²⁺ calmodulin kinase pathways. wikipedia.org PKA also phosphorylates phospholamban, which inhibits SERCA (sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase), an enzymatic pump that removes Ca²⁺ from the cytoplasm and stores it back in the sarcoplasmic reticulum to terminate contraction. wikipedia.org This phosphorylation by PKA promotes calcium uptake into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropic effect). wikipedia.orgoup.com

Protein Kinase A (PKA) Activation and Substrate Phosphorylation

Molecular Basis of Inotropic and Vasodilatory Effects

The molecular basis of this compound's inotropic and vasodilatory effects is directly linked to its PDE3 inhibitory action and the subsequent elevation of cAMP. patsnap.comontosight.ainih.gov

Inotropic Effects: Inhibition of PDE3 in cardiac myocytes leads to increased intracellular cAMP, which activates PKA. patsnap.comwikipedia.org PKA-mediated phosphorylation enhances calcium influx through L-type calcium channels and promotes calcium release from the sarcoplasmic reticulum, leading to increased intracellular calcium concentration. patsnap.comwikipedia.orgwikipedia.orgoup.com This augmented calcium availability results in stronger and more forceful cardiac muscle contractions, thereby producing a positive inotropic effect. patsnap.comwikipedia.orgnih.govwikipedia.org PKA also phosphorylates myofilament components, allowing actin and myosin to interact more easily, further increasing contractility. wikipedia.org

Vasodilatory Effects: In vascular smooth muscle cells, elevated levels of cAMP, due to PDE3 inhibition, lead to the relaxation of these muscles. patsnap.comwikipedia.org This relaxation results in the dilation of both arterial and venous vessels. patsnap.com Arterial dilation reduces systemic vascular resistance, thereby decreasing the afterload against which the heart must pump. patsnap.com Venous dilation reduces preload by decreasing the return of blood to the heart. patsnap.com The combined effect of reduced preload and afterload contributes to improved cardiac performance. patsnap.com The biochemical and molecular mechanisms for vasodilation involve cAMP elevation and PKA activation, which stimulates smooth muscle cell relaxation via a PKA-dependent decrease of intracellular Ca²⁺ concentration and attenuation of myosin phosphorylation. nih.gov

The combined inotropic and vasodilatory actions make PDE3 inhibitors effective in improving cardiac performance. nih.gov

Table 1: Key Molecular and Cellular Actions of this compound

| Mechanism of Action | Cellular Target | Effect on Cyclic Nucleotides | Downstream Signaling | Physiological Outcome |

| Phosphodiesterase III (PDE3) Inhibition | Cardiac myocytes, Vascular smooth muscle cells | Increased cAMP levels | Activation of Protein Kinase A (PKA) | Enhanced cardiac contractility, Vasodilation |

| PKA Activation | L-type Calcium Channels, Phospholamban, Myofilaments | Increased cAMP levels | Phosphorylation of target proteins | Increased Ca²⁺ influx, Enhanced Ca²⁺ release, Improved Ca²⁺ reuptake, Increased myofilament sensitivity |

| Calcium Ion Homeostasis Modulation | Intracellular Calcium | Increased cAMP levels | Increased Ca²⁺ influx via L-type channels, CICR modulation | Stronger cardiac contractions |

Preclinical Pharmacological and Physiological Investigations of Amrinone Lactate

Studies in Isolated Organ Preparations and Cellular Models

Studies on isolated perfused hearts have been instrumental in characterizing the direct effects of amrinone (B1666026) on myocardial function, independent of systemic neurohumoral influences.

In isolated, perfused rabbit hearts, amrinone induced a dose-dependent increase in left ventricular systolic pressure, indicating a positive inotropic effect. nih.gov At a concentration of 10⁻⁵ M, amrinone increased left ventricular systolic pressure by an average of 32.5%. nih.gov A significant and unique property observed in these preparations was the concomitant coronary vasodilation; amrinone reduced basal coronary perfusion pressure by 18.4% at the same concentration. nih.gov This suggests that amrinone not only enhances contractility but also improves coronary blood flow. nih.gov Furthermore, amrinone did not significantly alter the heart rate in this model. nih.gov

In isolated guinea pig hearts, amrinone also demonstrated positive inotropic effects. nih.gov However, when compared to other PDE3 inhibitors like milrinone (B1677136), amrinone required higher concentrations to achieve a similar increase in contractility. nih.gov At higher concentrations, amrinone was also found to increase coronary flow, thereby enhancing oxygen supply to the myocardium. nih.gov

The positive inotropic effects of amrinone are attributed to its inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This was demonstrated in isolated rat hearts where amrinone produced a significant inotropic response even in the presence of a beta-blocker, indicating a mechanism independent of β-adrenergic receptor stimulation. nih.gov

Table 1: Effects of Amrinone on Isolated Rabbit Hearts

| Parameter | Concentration | % Change from Baseline |

|---|---|---|

| Left Ventricular Systolic Pressure | 10⁻⁵ M | +32.5% |

| Basal Coronary Perfusion Pressure | 10⁻⁵ M | -18.4% |

Investigations using isolated blood vessel preparations have revealed the direct vasodilatory effects of amrinone. In rat aortic rings pre-contracted with potassium chloride, amrinone induced relaxation in a dose-dependent manner, with an ED₅₀ of approximately 69 µM. scielo.brscielo.br This vasodilatory effect occurred at concentrations that did not produce a positive inotropic effect in isolated rat atria, suggesting a more potent action on vascular smooth muscle compared to cardiac muscle in this species. scielo.br

The mechanism of amrinone-induced vasodilation is considered to be multifactorial, involving both endothelium-dependent and -independent pathways. scielo.br In isolated rabbit pulmonary arteries, amrinone has also been shown to affect vascular tension. bvsalud.org

The positive inotropic effect of amrinone is mediated by the selective enhancement of high-gain calcium-induced calcium release (CICR). wikipedia.org This process is driven by the phosphorylation of key proteins involved in calcium handling through the cAMP-dependent protein kinase A (PKA) and Ca²⁺ calmodulin kinase pathways. wikipedia.org By inhibiting PDE3, amrinone increases cAMP, leading to enhanced PKA activity and subsequent phosphorylation of targets that augment myocyte contraction. wikipedia.org

However, studies have also shown that prolonged inhibition of PDE3 in cultured neonatal rat cardiac myocytes can lead to apoptosis. ahajournals.org This effect is associated with the sustained induction of the transcriptional repressor ICER (inducible cAMP early repressor). ahajournals.org

Vascular Reactivity in Isolated Vessel Preparations

Animal Model Studies on Organ System Function and Pathophysiology

In vivo studies in various animal models have confirmed the positive inotropic and vasodilatory effects of amrinone observed in isolated preparations. In anesthetized dogs, intravenous administration of amrinone resulted in a dose-dependent increase in cardiac contractile force. ahajournals.org At the peak of the inotropic response, left ventricular systolic pressure increased by 16%, and heart rate rose by 18%. ahajournals.org Notably, in a model of heart failure, amrinone increased cardiac output, whereas it did not significantly affect the cardiac output of normal hearts. ahajournals.org

Further studies in conscious and anesthetized, chronically instrumented dogs demonstrated that amrinone not only enhances myocardial contractility but also improves left ventricular diastolic function. nih.gov This was evidenced by a shortened isovolumic relaxation time and enhanced rapid ventricular filling. nih.gov These beneficial effects on both systole and diastole were observed even in the presence of autonomic nervous system blockade, indicating a direct myocardial action. nih.gov

In anesthetized dogs, amrinone pretreatment was found to potentiate the vasodilatory effects of the calcium channel blocker diltiazem (B1670644), leading to a greater increase in stroke volume and myocardial work at lower diltiazem doses. nih.gov

Table 2: Hemodynamic Effects of Amrinone in Conscious Dogs

| Parameter | High Dose | Change from Baseline |

|---|---|---|

| Myocardial Contractility (Mw) | 108 +/- 10 mmHg | Increased from 65 +/- 8 mmHg |

| Isovolumic Relaxation (tau) | 24.8 +/- 0.9 ms | Shortened from 32.7 +/- 2.1 ms |

Preclinical research has explored the potential protective effects of amrinone in the context of ischemia-reperfusion (IR) injury in the liver. In a rat model of hepatic IR injury, the administration of amrinone during the IR period resulted in significantly lower levels of serum liver enzymes (aspartate aminotransferase, alanine (B10760859) aminotransferase, lactic dehydrogenase) and reduced histological damage compared to the untreated IR group. nih.gov Furthermore, amrinone treatment was associated with higher liver adenosine triphosphate (ATP) levels and a significantly improved survival rate. nih.gov

Another study in rats subjected to partial hepatic ischemia confirmed these protective effects. nih.gov Amrinone infusion increased hepatic tissue blood flow and cyclic AMP levels during reperfusion, inhibited platelet aggregation, and suppressed the expression of intercellular adhesion molecule-1 (ICAM-1) mRNA and protein in the injured liver. nih.gov These findings suggest that amrinone mitigates hepatic IR injury through mechanisms that include improved microcirculation, reduced inflammation, and preservation of cellular energy stores. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Amrinone lactate (B86563) |

| Amrinone |

| Milrinone |

| Diltiazem |

| Potassium chloride |

| Cyclic adenosine monophosphate (cAMP) |

| Adenosine triphosphate (ATP) |

| Aspartate aminotransferase |

| Alanine aminotransferase |

| Lactic dehydrogenase |

| Intercellular adhesion molecule-1 (ICAM-1) |

| D-propranolol |

| Diltiazem |

| Norepinephrine |

| Dopamine |

| Epinephrine |

| Triiodothyronine |

| Levosimendan |

| Pinacidil |

| Glibenclamide |

| Bisindolylmaleimide |

| Verapamil |

| Nifedipine |

| Digoxin |

| Forskolin |

| Cilostamide |

| Enoximone |

| Xamoterol |

| Ouabain |

| Vasopressin |

| Pentoxyfylline |

| Nimodipine |

| Sildenafil |

| 8-bromo-cAMP |

| 8-bromo-cGMP |

| Atenolol |

| Reserpine |

| Isoflurane |

| Halothane |

| Lactic acid |

| Ethyl ether |

| Magnesium sulfate |

| Sodium bicarbonate |

| Sodium chloride |

| Glucose |

| Calcium chloride |

| Sodium pyruvate (B1213749) |

| Mannitol |

| Phenylephrine |

| Insulin (B600854) |

| Carvedilol |

| Pimobendan |

| Cilostazol |

| H89 |

| D-allose |

| Tc-99m-phytate |

Effects on Myocardial Oxygen Consumption and Energy Metabolism in Animal Hearts

Amrinone lactate's influence on myocardial oxygen consumption (MVO2) has been a key area of investigation in preclinical animal models, particularly in the context of heart failure. In a canine model of ischemic left ventricular failure, the administration of amrinone led to a significant improvement in cardiac function, which was accompanied by a notable reduction in myocardial oxygen consumption. nih.gov Specifically, during induced left ventricular failure, MVO2 was measured at 0.124 vol.min-1.g-1; following amrinone administration, this value decreased to 0.094 vol.min-1.g-1 after two minutes and was sustained at 0.092 vol.min-1.g-1 after 20 minutes. nih.gov This beneficial effect on oxygen demand is thought to result from a reduction in ventricular wall tension that outweighs the increased oxygen cost typically associated with enhanced contractility. nih.gov

Further studies in open-chest canine models with stunned myocardium (post-ischemia) corroborated that inotropic drugs, including amrinone, increased myocardial oxygen consumption (MVO2) in normal myocardium. informahealthcare.comnih.gov However, amrinone was noted to decrease the myocardial extraction of oxygen (EO2). informahealthcare.comnih.gov In a separate canine model of acute coronary artery occlusion, early administration of amrinone was found to improve left ventricular performance and increase blood flow to the ischemic myocardium without worsening regional metabolic effects, including oxygen metabolism. tandfonline.com These findings suggest that while amrinone enhances cardiac performance, it does not necessarily lead to a detrimental increase in myocardial oxygen demand, and may even improve the oxygen balance in the failing heart. nih.govtandfonline.com

| Condition | Myocardial Oxygen Consumption (vol.min-1.g-1) (Mean ± SD) | Reference |

|---|---|---|

| During Left Ventricular Failure (Control) | 0.124 ± 0.05 | nih.gov |

| 2 Minutes Post-Amrinone | 0.094 ± 0.05 | nih.gov |

| 20 Minutes Post-Amrinone | 0.092 ± 0.04 | nih.gov |

Cardioprotective Mechanisms in Experimental Models (e.g., hemorrhagic shock in rats)

The cardioprotective effects of this compound have been demonstrated in experimental models of severe physiological stress, such as hemorrhagic shock. In randomized and blinded survival trials using a rat model of hemorrhagic shock, resuscitation with amrinone resulted in significantly improved outcomes compared to resuscitation with Lactated Ringer's solution alone. taylorandfrancis.com The survival rates in the amrinone-treated groups increased by over 66%. taylorandfrancis.com

The mechanisms underlying this protective effect involve improvements in key physiological parameters. Following resuscitation from a 45-minute shock period, amrinone administration led to a significant increase in both mean arterial pressure (MAP) and tissue oxygen tension (pO2) when compared to the control group. taylorandfrancis.com This suggests that amrinone's beneficial effects in hemorrhagic shock are linked to its ability to restore hemodynamic stability and improve tissue oxygenation. taylorandfrancis.com Research has also shown that hemorrhagic shock can induce the expression of the cardiodepressant cytokine tumor necrosis factor-alpha (TNF-α) in the heart, a process linked to α1-adrenergic signaling and activation of the transcription factor NF-κB. jpp.krakow.pl While not directly tested with amrinone in this context, amrinone's known anti-inflammatory properties may contribute to its protective role.

Age-Dependent Effects on Cardiac Muscle Contractility (e.g., neonatal piglet and canine hearts)

Preclinical studies have revealed significant age-dependent variations in the cardiac muscle's response to amrinone. Investigations using isolated cardiac muscle from neonatal and young canines have shown that amrinone's inotropic (contractility-enhancing) effect is not consistent across different developmental stages. researchgate.netmdpi.com

In neonatal canine cardiac muscle, amrinone was found to exert a negative inotropic effect, reducing the force of contraction. researchgate.net This is in contrast to its known positive inotropic action in adult hearts. This negative effect in neonates was not associated with changes in phosphodiesterase inhibition, even though developmental changes in this enzyme system were observed. researchgate.net Conversely, beyond the neonatal period, amrinone demonstrated a positive inotropic effect, with an age-dependent increase in contractility. researchgate.net Similarly, in studies with newborn piglets, amrinone did not increase ventricular contractility or cardiac output, highlighting a lack of efficacy in this very young age group. researchgate.net These findings underscore that the physiological and metabolic state of the developing heart significantly alters its response to amrinone. researchgate.nettandfonline.com

Cellular and Biochemical Modulations

Modulation of Inflammatory Signaling Pathways (e.g., NFκB, cytokines, iNOS, COX-2) in Cell Cultures (e.g., cardiomyocytes, macrophages, vascular endothelial cells)

This compound has demonstrated significant modulatory effects on key inflammatory signaling pathways at the cellular level. In primary rat cardiomyocyte cultures stimulated with inflammatory agents like endotoxin (B1171834) (LPS) or tumor necrosis factor-alpha (TNF-α), amrinone was shown to reduce the activation of the critical transcription factor nuclear factor-kappa B (NF-κB). This inhibition of NF-κB is a pivotal event, as NF-κB orchestrates the genetic expression of numerous pro-inflammatory molecules.

Consistent with its effect on NF-κB, amrinone significantly reduced the production of pro-inflammatory cytokines and limited the expression of inducible nitric oxide synthase (iNOS). However, it did not significantly affect cyclooxygenase-2 (COX-2) expression in these cells. Similar anti-inflammatory effects were observed in macrophages and coronary vascular endothelial cells. In cultured murine J774.1 macrophages, amrinone caused a dose-dependent suppression of LPS-induced TNF-α and nitric oxide (NO) production. These findings indicate that amrinone's immunomodulatory actions are not mediated by its primary mechanism of phosphodiesterase inhibition, suggesting a separate pathway for its anti-inflammatory effects.

| Cell Type | Inflammatory Mediator | Effect of Amrinone | Reference |

|---|---|---|---|

| Rat Cardiomyocytes | NF-κB Activation | Reduced | |

| iNOS Expression & Cytokine Production | Reduced | ||

| COX-2 Expression | No significant reduction | ||

| Murine & Rat Macrophages | TNF-α Production | Suppressed | |

| Nitric Oxide (NO) Production | Suppressed | ||

| Coronary Vascular Endothelial Cells | Inflammatory Signaling | Reduced |

Effects on Pancreatic Islet Function and Glucose-Induced Insulin Secretion (e.g., isolated rat pancreatic islets)

Amrinone influences pancreatic beta-cell function by acting as an inhibitor of phosphodiesterase 3B (PDE3B), an enzyme highly expressed in these cells that regulates intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.net In studies using isolated pancreatic islets from non-diabetic rats, amrinone was shown to significantly augment glucose-induced insulin secretion. When islets were exposed to a physiological glucose concentration (6.7 mM), the addition of amrinone markedly increased insulin release over time points of 15, 30, and 90 minutes. researchgate.net

This potentiation of insulin secretion is linked to an increase in intracellular cAMP, which is a key amplifying signal in the insulin release pathway, and this effect is mediated via protein kinase A (PKA). The effect of amrinone is, however, dependent on the glucose concentration. While effective at physiological glucose levels, amrinone did not further enhance insulin secretion at supraphysiological glucose concentrations (e.g., 16.7 mM). Furthermore, in a streptozotocin-nicotinamide-induced diabetic rat model, amrinone had no effect on glucose-induced insulin secretion, indicating that its efficacy may be altered in pathological states.

Influence on Skeletal Muscle Metabolism (e.g., pyruvate dehydrogenase complex activity, lactate concentrations) in Septic Animal Models

In septic animal models, amrinone has been shown to favorably influence skeletal muscle metabolism, which is often severely deranged. Sepsis can lead to a hypermetabolic state characterized by elevated plasma lactate concentrations, partly due to a decrease in the activity of the pyruvate dehydrogenase complex (PDH). PDH is a critical mitochondrial enzyme that gates the entry of pyruvate, derived from glucose, into the tricarboxylic acid (TCA) cycle for aerobic energy production.

In a rat model of chronic hypermetabolic sepsis, the active form of PDH (PDHa) in skeletal muscle was found to be decreased by 50%, contributing to a 2.5-fold increase in plasma lactate concentrations. Treatment of these septic rats with amrinone prevented the sepsis-induced decrease in PDHa activity. This maintenance of PDH complex activity at control levels was associated with significantly reduced plasma lactate concentrations. Furthermore, in rats with septic shock, amrinone was found to induce a 2.5-fold increase in PDH activity in cardiac tissue and also raise ATP levels. These findings suggest that amrinone can mitigate key metabolic abnormalities in sepsis by preserving the function of the pyruvate dehydrogenase complex.

| Parameter | Untreated Septic Rats | Amrinone-Treated Septic Rats | Reference |

|---|---|---|---|

| Active Pyruvate Dehydrogenase (PDHa) in Skeletal Muscle | Decreased by 50% | Sepsis-induced decrease was prevented | |

| Plasma Lactate Concentration | Elevated 2.5-fold | Reduced compared to untreated septic rats |

Interactions with Skeletal Actomyosin (B1167339) Dynamics (e.g., in vitro motility assays)

This compound has been shown to directly interact with the contractile proteins of skeletal muscle, influencing the dynamics of the actomyosin cross-bridge cycle. psu.edu In vitro motility assays, which allow for the direct observation of the sliding movement of actin filaments propelled by myosin motors, have been instrumental in elucidating the molecular mechanisms of amrinone's effects on skeletal muscle. nih.govnih.gov

Research has demonstrated that amrinone reduces the maximum shortening velocity in fast skeletal muscle. nih.gov Specifically, in vitro motility assays revealed that amrinone at a concentration of 1 mM can decrease the sliding velocity of actin filaments propelled by heavy meromyosin (HMM) by approximately 30-32%. nih.govnih.govkent.ac.uk This reduction in velocity was observed across different ionic strengths in the assay solution. nih.govkent.ac.uk Interestingly, the slowing effect on filament sliding velocity was noted at amrinone concentrations greater than 0.3 mM and appeared to saturate at higher concentrations (1-2 mM). nih.gov

Further investigation into the mechanism of this reduced velocity has shown that it is not due to a slower rate of ATP-induced actomyosin dissociation; in fact, amrinone was found to increase the rate of this process. nih.govkent.ac.uk Additionally, optical tweezer studies did not detect any significant changes in the working stroke length of the myosin head induced by amrinone. nih.govkent.ac.uk

The primary mechanism for the reduced sliding velocity appears to be related to the release of adenosine diphosphate (B83284) (ADP) from the actomyosin complex. Studies have shown that 1 mM amrinone increases the ADP affinity of acto-heavy meromyosin by about two-fold. nih.govkent.ac.uk This suggests that amrinone inhibits a strain-dependent ADP release step, which is a critical factor in determining the maximum sliding velocity in fast skeletal muscle. nih.govkent.ac.uk By slowing the rate of ADP release, amrinone effectively prolongs the duration of the strongly bound, force-producing state of the cross-bridge cycle, which is consistent with the observed decrease in shortening velocity. nih.gov

The following table summarizes key findings from in vitro motility assays investigating the effects of amrinone on skeletal actomyosin dynamics:

| Parameter | Control | Amrinone (1 mM) | Percentage Change | Reference |

| Actin Filament Sliding Velocity (Vmax) | 7.2 ± 0.9 µm/s | Reduced by 32 ± 5% | -32% | nih.gov |

| Michaelis Constant (KM) for MgATP | 0.18 ± 0.02 mM | Reduced by 42 ± 8% | -42% | nih.gov |

| ADP Affinity of Acto-HMM | Normal | ~2-fold increase | +100% | nih.govkent.ac.uk |

| ATP-induced Actomyosin Dissociation Rate | Normal | Increased | - | nih.govkent.ac.uk |

| Working Stroke Length | No Change | No Change | 0% | nih.govkent.ac.uk |

Analytical and Bioanalytical Methodologies for Amrinone Lactate Research

Chromatographic Techniques

Chromatographic methods offer high resolution and specificity, making them indispensable for the analysis of Amrinone (B1666026) lactate (B86563) and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative determination of Amrinone lactate in both bulk drug and pharmaceutical formulations. A common approach involves reversed-phase chromatography, which provides excellent separation capabilities.

One developed HPLC method for this compound uses a reversed-phase C-18 column (250 × 4 mm i.d; 5 µm particle size) with a mobile phase composed of water, acetonitrile, and methanol (B129727) in a ratio of 40:30:30 researchgate.netasianpubs.org. The flow rate is maintained at 1.0 mL/min, and detection is performed using a UV detector at a wavelength of 259 nm researchgate.netasianpubs.orgresearchgate.net. Under these conditions, this compound exhibits a retention time of approximately 2.710 minutes, with a total analysis time of 7 minutes researchgate.netresearchgate.net.

The method demonstrates a rectilinear relationship over a concentration range of 0.2-40 µg/mL, characterized by a high correlation coefficient (r² = 0.9999) researchgate.net. The limit of detection (LOD) and limit of quantification (LOQ) for this method are reported as 0.1 µg/mL and 0.15 µg/mL, respectively researchgate.net. Validation studies have confirmed the precision and accuracy of the method for the determination of this compound in parenteral formulations, showing satisfactory results researchgate.netresearchgate.net. For instance, recoveries in parenteral formulations were found to range from 99.68% to 99.99% researchgate.net. Precision was evaluated through repeat analyses (n=6) at two different concentration levels, yielding low coefficients of variance (e.g., 0.435%) researchgate.net.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Value | Source |

| Column | Reversed-phase C-18 (250 × 4 mm i.d) | researchgate.netasianpubs.org |

| Particle Size | 5 µm | researchgate.netasianpubs.org |

| Mobile Phase | Water:Acetonitrile:Methanol (40:30:30) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection Wavelength | 259 nm (UV) | researchgate.netresearchgate.net |

| Retention Time (AMR) | 2.710 min | researchgate.netresearchgate.net |

| Analysis Time | 7 min | researchgate.netresearchgate.net |

Ion chromatography (IC), particularly ion exclusion chromatography, is employed for the analysis of ionic related compounds, such as lactic acid and its lactate salt, which are often present in this compound formulations to enhance solubility tandfonline.com.

A high-performance ion chromatography (HPIC) method has been developed to quantify lactic acid and lactic acid lactate in this compound injections tandfonline.comresearchgate.nettandfonline.com. This method utilizes a Dionex HPICE-AS1 ion chromatography exclusion column with a mobile phase consisting of 1 mM sodium octanesulfonate tandfonline.comtandfonline.com. Detection is achieved using a conductivity detector equipped with an anion micromembrane suppressor, which is regenerated with 5 mM tetrabutylammonium (B224687) hydroxide (B78521) tandfonline.comresearchgate.nettandfonline.com.

The method effectively separates lactic acid from lactic acid lactate, demonstrating its selectivity tandfonline.comtandfonline.com. Validation studies for this method reported a recovery of 100.3% and a linear correlation coefficient of 0.9999 tandfonline.comtandfonline.com. Research has also shown that this method can monitor a temperature-related equilibrium between lactic acid and lactic acid lactate in this compound samples tandfonline.comtandfonline.com.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Bulk Drug and Research Formulations

Spectrophotometric Approaches (e.g., UV Spectrophotometry) for Quantitative Analysis

UV Spectrophotometry offers a simple, sensitive, and rapid approach for the quantitative analysis of this compound. A direct UV spectrophotometric method has been developed for the determination of this compound in bulk drug and pharmaceutical formulations researchgate.netasianpubs.orgresearchgate.net.

This method involves dissolving this compound in water and measuring its absorbance at 259 nm, which corresponds to its maximum absorption wavelength researchgate.netasianpubs.orgresearchgate.net. The method is applicable over a concentration range of 2-10 µg/mL researchgate.netresearchgate.net. Key optical characteristics include a molar absorptivity of 2.6996 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 11.11 ng/cm² researchgate.netresearchgate.net. Statistical validation of the analysis data confirmed the precision and accuracy of this UV spectrophotometric method researchgate.netresearchgate.net.

Table 2: UV Spectrophotometric Parameters for this compound Analysis

| Parameter | Value | Source |

| Detection Wavelength | 259 nm | researchgate.netresearchgate.net |

| Applicable Range | 2-10 µg/mL | researchgate.netresearchgate.net |

| Molar Absorptivity | 2.6996 × 10⁴ L mol⁻¹ cm⁻¹ | researchgate.netresearchgate.net |

| Sandell's Sensitivity | 11.11 ng/cm² | researchgate.netresearchgate.net |

Advanced Techniques in Bioanalysis (e.g., LC-MS for preclinical samples)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in bioanalysis, particularly for the quantitative assessment of small-molecule drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates chromatographyonline.com. While specific detailed LC-MS methods solely for this compound in preclinical samples were not extensively detailed in the provided search results, the principles and applications of LC-MS are highly relevant.

LC-MS/MS (tandem mass spectrometry) is the predominant technique for quantitative bioanalysis due to its high sensitivity, selectivity, and ability to handle complex physiological samples chromatographyonline.com. For example, a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) assay has been developed for milrinone (B1677136), a structurally similar phosphodiesterase inhibitor, in rat and human plasma, where amrinone itself was used as an internal standard nih.govualberta.ca. This indicates the suitability of Amrinone (and by extension, this compound) for LC-MS analysis.

The milrinone LC-MS/MS method demonstrated a lower limit of quantitation (LLOQ) of 2 ng/mL nih.gov. Its validation showed good precision and accuracy: intraday precision ranged from 3.3% to 6.9% with accuracy from 89% to 104%, and interday precision ranged from 4.2% to 8.9% with accuracy from 90% to 102% nih.gov. These parameters highlight the robustness of LC-MS/MS for analyzing such compounds in biological fluids, making it an ideal choice for preclinical pharmacokinetic and disposition studies of this compound.

Method Validation Parameters in Research Settings (e.g., linearity, accuracy, precision, detection limits)

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. Key validation parameters in research settings for this compound analysis, as demonstrated by various studies, include linearity, accuracy, precision, and detection limits.

Linearity : This refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For this compound, HPLC methods have shown excellent linearity over a range of 0.2-40 µg/mL with correlation coefficients (r²) typically exceeding 0.999 researchgate.net. UV spectrophotometric methods also demonstrate linearity, for instance, between 2-10 µg/mL researchgate.netresearchgate.net.

Accuracy : This measures the closeness of agreement between the test result and the accepted reference value. Accuracy is often expressed as percent recovery. For this compound, HPLC methods have shown recoveries around 99.68% to 99.99% in formulations researchgate.net. For related compounds like lactic acid in this compound formulations using ion chromatography, recoveries of 100.3% have been reported tandfonline.comtandfonline.com. In bioanalytical LC-MS/MS methods for similar compounds, accuracy typically ranges from 89% to 104% nih.gov.

Precision : This assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. For this compound HPLC methods, low coefficients of variance (e.g., 0.435%) indicate good precision researchgate.net. For bioanalytical LC-MS/MS methods, intraday precision values typically range from 3.3% to 6.9%, and interday precision from 4.2% to 8.9% nih.gov.

Detection Limits (LOD and LOQ) : The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision. For HPLC methods of this compound, LOD and LOQ are reported as 0.1 µg/mL and 0.15 µg/mL, respectively researchgate.net. For highly sensitive bioanalytical techniques like LC-MS/MS, LLOQs can be as low as 2 ng/mL for similar compounds in plasma nih.gov.

These validation parameters ensure the reliability and suitability of the developed analytical and bioanalytical methods for the rigorous research and quality control of this compound.

Table 3: Summary of Method Validation Parameters for this compound and Related Compounds

| Parameter | HPLC (Bulk/Formulation) | UV Spectrophotometry (Bulk/Formulation) | Ion Chromatography (Related Compounds) | LC-MS/MS (Bioanalysis - Milrinone/Amrinone IS) |

| Linearity Range | 0.2-40 µg/mL researchgate.net | 2-10 µg/mL researchgate.netresearchgate.net | Linear correlation coefficient 0.9999 tandfonline.comtandfonline.com | 10-10000 ng/mL (r² > 0.99 for Milrinone) ualberta.ca |

| r² | 0.9999 researchgate.net | N/A (rectilinear relationship observed) | 0.9999 tandfonline.comtandfonline.com | >0.99 ualberta.ca |

| Accuracy | 99.68-99.99% Recovery researchgate.net | Satisfactory researchgate.netresearchgate.net | 100.3% Recovery tandfonline.comtandfonline.com | 89-104% (Intraday), 90-102% (Interday) nih.gov |

| Precision | Low CV (e.g., 0.435%) researchgate.net | Satisfactory researchgate.netresearchgate.net | Suitable tandfonline.com | 3.3-6.9% (Intraday), 4.2-8.9% (Interday) nih.gov |

| LOD | 0.1 µg/mL researchgate.net | N/A (Sandell's sensitivity 11.11 ng/cm²) researchgate.netresearchgate.net | N/A | N/A (LLOQ provided) |

| LOQ | 0.15 µg/mL researchgate.net | N/A | N/A | 2 ng/mL (Milrinone) nih.gov, 10 ng/mL (Milrinone by HPLC-UV) ualberta.ca |

Synthetic Chemistry and Chemical Modifications of Amrinone and Analogues

Original Synthetic Routes to Amrinone (B1666026) and its Lactate (B86563) Salt

Amrinone, chemically known as 5-amino-3,4'-bipyridin-6(1H)-one, can be synthesized through various routes. One established synthetic pathway involves the condensation of 2-(4-pyridinyl)-3-dimethylaminoacrolein (I) with cyanacetamide (II). This reaction proceeds in the presence of sodium methoxide (B1231860) under refluxing methanol (B129727) conditions, yielding the intermediate 1,2-dihydro-5-(4-pyridinyl)-2-oxonicotinonitrile (III). Subsequent hydrolysis of compound (III) with 90% sulfuric acid at 100°C leads to the formation of 1,2-dihydro-5-(4-pyridinyl)-2-oxonicotinamide (IV). lookchem.com

An alternative method for synthesizing intermediate (III) involves the condensation of 2-(4-pyridinyl)-malonodialdehyde (V) with cyanacetamide (II), utilizing morpholine (B109124) and acetic acid in refluxing benzene. lookchem.com Further transformations from intermediate (III) include its hydrolysis with refluxing 50% sulfuric acid to produce 1,2-dihydro-5-(4-pyridinyl)-2-oxonicotinic acid (VI). This compound (VI) can then be subjected to nitration with 90% nitric acid in concentrated sulfuric acid at 80°C to yield 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone (VII), which is subsequently reduced using hydrogen over a palladium-on-carbon catalyst in dimethylformamide (DMF). lookchem.com

Another route involves the decarboxylative hydrolysis of compound (III) with refluxing 80% sulfuric acid, which affords 5-(4-pyridinyl)-2(1H)-pyridinone (VIII). This compound (VIII) can also be nitrated with concentrated nitric acid in sulfuric acid at 80°C to produce (VII). Finally, compound (VII) can be converted to amrinone via a Hofmann degradation reaction using bromine and sodium hydroxide (B78521) in water. lookchem.com

Amrinone lactate is the lactate salt of amrinone. guidetopharmacology.orgguidetomalariapharmacology.orgguidetoimmunopharmacology.orgguidetomalariapharmacology.orgnih.govmedicaldialogues.in The formation of this compound typically involves the reaction of amrinone with lactic acid, often in an aqueous solution, to form the corresponding salt. google.com

Structure-Activity Relationship (SAR) Studies of Related Bipyridine Derivatives

Amrinone is a prominent bipyridine derivative, and extensive Structure-Activity Relationship (SAR) studies have been conducted on amrinone and related compounds to elucidate the structural features critical for their cardiotonic activity. researchgate.net These studies often involve systematic modifications to the core chemical structure and its side chains to identify key functionalities that influence biological activity. frontiersin.orgwhiterose.ac.uk

A notable example in this class is milrinone (B1677136), which is a derivative of amrinone and exhibits significantly higher potency, being 20-30 times more potent as an inotropic agent. nih.gov The structural differences between amrinone and milrinone, specifically the presence of a methyl group at the 6-position and a cyano group at the 3-position of the pyridinone ring in milrinone, are crucial for this enhanced activity. nih.gov

SAR investigations on other cardiotonic agents featuring a 2-pyridone structure have revealed important insights. For instance, a new class of 2-pyridone derivatives was synthesized and evaluated for their ability to induce a cardiotonic response. researchgate.net Conformational relationships between the rings in bipyridine cardiotonics, such as amrinone and milrinone, play a significant role in their activity, with coplanarity of the rings often being a contributing factor. nih.gov Furthermore, the position of methyl substituents can profoundly impact the activity, as demonstrated in studies involving dihydropyridazinone and pyridazinone rings in related compounds. nih.gov

Pyridinone derivatives, including 2-pyridinones, are recognized as versatile scaffolds in medicinal chemistry. Their physicochemical properties can be systematically manipulated through structural adjustments to polarity, lipophilicity, and hydrogen bonding capabilities, facilitating their broad application in drug design. frontiersin.orgscirp.org Research into milrinone analogues, where the 4-pyridyl moiety was replaced by ester or amide groups, showed a distinct difference in activity: amide derivatives were capable of supporting intracellular calcium influx, while ester derivatives were not. researchgate.net In the context of amrinone itself, studies have shown that it stimulates myocardial membrane Ca2+-ATPase activity. Interestingly, its 2-methyl analogue also exhibited stimulatory effects, whereas analogues lacking a 2-substituent or those with a blocked 3-N position were found to be inactive in this specific assay. researchgate.net

Development of Research Probes and Pharmacological Analogues

The development of research probes and pharmacological analogues is integral to advancing the understanding of drug mechanisms and discovering compounds with improved therapeutic profiles. These efforts typically aim to enhance potency, selectivity, and other desirable pharmacological properties. whiterose.ac.ukresearchgate.net

Milrinone serves as a prime example of a successful pharmacological analogue, demonstrating significantly increased potency compared to its parent compound, amrinone. nih.gov The synthesis of new milrinone analogues has been undertaken to investigate their specific effects on myocardial contractility, their capacity for adenosine (B11128) antagonism, and their ability to inhibit phosphodiesterase III. researchgate.net

In a broader context of chemical biology, research probes are designed as specialized molecules to investigate enzyme activities or other complex biological processes. For instance, small-molecule activatable fluorescent probes have been developed with precise structural modifications to enable the imaging and study of specific enzyme activities. acs.org While not directly focused on amrinone, this illustrates the general principle of designing chemical probes for biological research.

The concept of bioisosteric replacement is a rational and widely employed strategy in drug design for developing pharmacological agents that exhibit similar biological activity despite structural differences. u-tokyo.ac.jp Pyridinones, including the core structure of amrinone, are particularly versatile in this regard, having been successfully employed as bioisosteres for various functional groups such as amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol (B47542) rings. frontiersin.org This highlights their utility in creating diverse pharmacological analogues with potentially altered pharmacokinetic or pharmacodynamic properties.

Theoretical and Computational Modeling of Amrinone Lactate

Molecular Docking and Ligand-Target Interaction Analysis for Phosphodiesterase III

Molecular docking is a computational method employed to predict the preferred orientation of a ligand, such as Amrinone (B1666026) lactate (B86563), when bound to a target protein, in this case, Phosphodiesterase III (PDE3). The primary mechanism of action for Amrinone lactate involves the inhibition of PDE3, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) within cardiac and vascular smooth muscle cells. patsnap.comnih.gov By preventing the breakdown of cAMP, this compound leads to increased intracellular cAMP levels, which in turn mediates its therapeutic effects. patsnap.com

Molecular docking studies would aim to elucidate the specific binding site of this compound within the active pocket of the PDE3 enzyme. This analysis would involve identifying critical amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent forces with the this compound molecule. Such interactions are crucial for stabilizing the ligand-enzyme complex and facilitating the inhibitory action. For instance, the pyridine (B92270) and bipyridine moieties of amrinone (the parent compound of this compound) are likely to play a significant role in establishing these interactions within the enzyme's active site. Understanding these precise molecular interactions is fundamental for rational drug design and for potentially developing more potent or selective PDE3 inhibitors.

Pharmacophore Modeling for Inotropic Activity

Pharmacophore modeling is a computational technique used to identify and characterize the essential steric and electronic features of a molecule that are necessary to ensure its optimal interaction with a specific biological target and to trigger a biological response. For this compound, pharmacophore modeling would focus on defining the key structural requirements for its positive inotropic activity. The positive inotropic effect of this compound is mediated by the accumulation of cAMP in cardiac myocytes, which activates protein kinase A (PKA), leading to enhanced calcium influx and stronger cardiac muscle contractions. patsnap.com

A pharmacophore model for this compound's inotropic activity would typically consist of a spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. These features correspond to the chemical groups within the this compound molecule that are critical for its binding to PDE3 and subsequent modulation of the cAMP pathway. For example, the amino and keto functions on the bipyridine structure of amrinone are likely candidates for contributing to hydrogen bonding interactions. nih.gov Developing such a model can help in screening new compounds with similar activity profiles or in designing novel molecules with improved inotropic properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Effects

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity or functional effects. For this compound, QSAR models could be developed to quantify the relationship between various molecular descriptors (numerical representations of chemical structure) and its observed functional effects, such as inotropic potency and vasodilatory efficacy. core.ac.uk

These molecular descriptors can be one-dimensional (e.g., molecular weight, logP, refractivity, number of rotatable bonds, hydrogen bond donors/acceptors), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular volume, surface area). core.ac.uk By correlating these descriptors with experimental data on this compound's functional effects, QSAR models can predict the activity of new or modified compounds without the need for extensive experimental testing. This predictive capability is invaluable in drug discovery and optimization, allowing researchers to understand how structural modifications to this compound might influence its efficacy in increasing cardiac contractility or inducing vasodilation. The goal of QSAR analysis is to provide a predictive function that can guide the design of compounds with desired pharmacological profiles. core.ac.uk

Future Directions and Emerging Research Avenues for Amrinone Lactate

Investigation of Non-Classical or Off-Target Mechanisms

While Amrinone (B1666026) lactate's primary mechanism involves PDE3 inhibition, evidence suggests the existence of non-classical or off-target mechanisms that warrant further investigation. Studies have indicated that Amrinone can augment the inotropic response in cardiac myocytes exposed to tumor necrosis factor-alpha (TNF-alpha) through a mechanism that appears to be independent of cyclic AMP generation nih.gov. This finding suggests a direct influence on myocardial contractility pathways that bypass the typical cAMP-dependent cascade, particularly relevant in inflammatory states affecting cardiac function.

Furthermore, research in neonatal animal models has revealed age-dependent effects, where Amrinone exhibited a negative inotropic effect in neonatal canine cardiac muscles and piglet hearts, contrasting with its positive inotropic action in adult subjects ahajournals.orgnih.gov. This age-specific response was not linked to developmental changes in phosphodiesterase activity, implying alternative underlying mechanisms that modulate its inotropic effects based on developmental stage ahajournals.orgnih.gov.

Beyond its direct cardiac effects, Amrinone has demonstrated an influence on metabolic pathways. In the context of sepsis, Amrinone has been identified as a therapeutic agent that targets the activation of the pyruvate (B1213749) dehydrogenase complex (PDHC), an enzyme crucial for glucose metabolism researchgate.net. This suggests a role in regulating lactate (B86563) balance and energy metabolism, which could be an important off-target effect with therapeutic implications in conditions characterized by metabolic dysfunction researchgate.net.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To fully elucidate the complex and potentially non-classical mechanisms of Amrinone lactate, the development and application of advanced in vitro and ex vivo models are crucial. Traditional models, such as isolated cardiac muscle preparations and Langendorff-perfused hearts, have provided foundational insights into its effects on contractility, oxygen consumption, and lactate production nih.govnih.gov. However, these models may not fully capture the intricate cellular interactions and physiological complexities of living systems.

Future research can benefit from the adoption of sophisticated models like 3D cell cultures, including cardiac organoids or engineered heart tissues, which more closely mimic the in vivo architecture and function of myocardial tissue. Organ-on-chip systems, integrating multiple cell types and fluid dynamics, offer an even more physiologically relevant platform to study Amrinone's effects on cardiac function, vascular tone, and potential interactions with other organ systems. These advanced models can provide a more comprehensive understanding of the drug's impact on calcium handling, protein phosphorylation, and metabolic flux in a controlled environment, facilitating the discovery of novel mechanisms. Ex vivo working heart preparations, which allow for a more complete analysis of cardiac function and metabolism under various loading conditions, can also be further refined to investigate Amrinone's nuanced effects on myocardial energy metabolism and hemodynamics in disease states nih.gov.

Exploration of Role in Multi-Omics Research and Systems Biology

The application of multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, represents a significant future direction for understanding this compound's comprehensive biological impact. By analyzing global changes in gene expression, protein profiles, and metabolic pathways, researchers can gain a systems-level understanding of the drug's effects.

Proteomics-based drug repositioning, for example, could be applied to Amrinone to identify novel protein targets or pathways modulated by the compound, potentially revealing new therapeutic indications taylorandfrancis.com. Given Amrinone's known interaction with TNF-alpha and its effects on lactate metabolism, metabolomics studies could provide detailed insights into how the drug influences cellular energy states and the production or clearance of key metabolites researchgate.nettaylorandfrancis.comoup.com. Integrating data from these various omics layers through systems biology approaches can lead to the construction of predictive models, identifying key biological networks affected by Amrinone and potentially uncovering synergistic pathways or biomarkers of response. This holistic view is essential for a complete understanding of the drug's pharmacological fingerprint.

Potential Novel Applications Based on Preclinical Pharmacological Profiles (e.g., anti-inflammatory effects)

Beyond its established use in heart failure, preclinical pharmacological profiles of this compound suggest several potential novel applications:

Anti-inflammatory Effects: Amrinone has been shown to inhibit the production of TNF-alpha, a critical inflammatory mediator drugbank.comtaylorandfrancis.com. This anti-inflammatory property could be therapeutically beneficial in conditions where inflammation contributes significantly to pathophysiology, such as septic shock with myocardial depression nih.gov. Research indicates that Amrinone can augment the inotropic response in TNF-alpha-exposed cardiac myocytes, suggesting its utility in inflammatory myocardial dysfunction nih.gov.

Metabolic Regulation and Ischemia-Reperfusion Injury: Amrinone has demonstrated the ability to reduce blood lactate concentration and enhance lactate elimination, particularly in the context of hepatic ischemia-reperfusion injury in cirrhotic patients oup.com. This suggests a role in improving metabolic function and mitigating ischemic damage in various organs. Its capacity to activate the pyruvate dehydrogenase complex in sepsis further underscores its potential in metabolic modulation researchgate.net.

Microcirculatory Improvement and Vasospasm Relief: Studies in reconstructive surgery have shown that Amrinone can positively influence microcirculatory blood flow in transferred flaps and effectively relieve intraoperative vasospasm nih.gov. This vasodilatory effect extends beyond systemic circulation, suggesting potential applications in conditions requiring localized enhancement of blood flow or relief of vascular constriction.

Insulin (B600854) Secretion: As an inhibitor of phosphodiesterase 3B (PDE3B), Amrinone has been observed to increase glucose-induced insulin secretion in isolated pancreatic islets by elevating intracellular cAMP levels taylorandfrancis.com. This finding opens a potential avenue for exploring its utility in metabolic disorders characterized by impaired insulin secretion.

Decidualization Support: Amrinone's mechanism of preventing cAMP degradation and inhibiting TNF-alpha production may also support the process of decidualization, which is crucial for successful implantation in in vitro fertilization taylorandfrancis.com. This indicates a potential novel application in reproductive medicine.

These preclinical findings highlight the diverse pharmacological actions of this compound beyond its primary cardiovascular effects, paving the way for future investigations into its therapeutic utility in a broader spectrum of diseases.

Data Tables

Table 1: Effect of this compound on Contractility and Cyclic AMP in TNF-alpha Exposed Neonatal Rat Cardiac Myocytes

| Condition | Epinephrine-Stimulated Contractility (Peak Augmentation) | Epinephrine-Stimulated Cyclic AMP Generation | This compound-Stimulated Contractility (Peak Augmentation) | This compound-Stimulated Cyclic AMP Generation |

| Control Myocytes | Baseline | Baseline | Baseline | Baseline |

| TNF-alpha Exposed Myocytes | Decreased (p<.0001) nih.gov | Decreased (p=.05) nih.gov | Increased (p=.003) nih.gov | Not significantly increased (p=NS) nih.gov |

Table 2: Effects of Amrinone on Hepatic Function and Lactate Metabolism in Cirrhotic Patients Undergoing Hepatectomy

| Parameter | Amrinone Group | Control Group | P-value (Amrinone vs. Control) |

| ICG Elimination Rate | Enhanced oup.com | Reduced oup.com | 0.03 oup.com |

| Blood Lactate Concentration | Reduced oup.com | Elevated oup.com | 0.04 oup.com |

| Base Excess | Improved oup.com | Worsened oup.com | 0.03 oup.com |

Q & A

Basic: What are the primary mechanisms underlying Amrinone lactate's inotropic and vasodilatory effects?

This compound exerts its effects through selective inhibition of phosphodiesterase III (PDE III), elevating intracellular cyclic adenosine monophosphate (cAMP) levels in cardiomyocytes. This enhances calcium influx during systole, improving contractility, while cAMP-mediated smooth muscle relaxation reduces systemic and pulmonary vascular resistance . Key studies in isolated guinea pig hearts demonstrate dose-dependent increases in cardiac output and coronary flow, validated via pressure-volume loop analysis and perfusate metabolite profiling (e.g., lactate, oxygen consumption) .

Advanced: How should researchers design dose-response experiments to evaluate Amrinone's cardiac effects in ex vivo models?

Optimal experimental designs for ex vivo studies (e.g., Langendorff-perfused hearts) involve:

- Concentration gradients : 10–500 μM Amrinone, administered in randomized sequences to avoid order effects .

- Baseline stabilization : 30-minute equilibration pre-treatment to ensure hemodynamic stability .

- Control for solvent effects : Use perfusate-matched controls (e.g., lactate buffer) to isolate drug-specific responses.

- Outcome metrics : Measure left ventricular developed pressure (LVDP), ±dP/dt, and coronary flow rates. Validate with adenosine-induced maximal vasodilation as a reference .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters:

- Column : Symmetry C18 (5 μm, 150 mm) with isocratic elution (37.5% methanol, 62.5% phosphate buffer, pH 7.4) .

- Sample prep : Protein precipitation using acetonitrile with amrinone as an internal standard.

- Validation : Ensure linearity (1–1000 ng/mL), recovery >90%, and inter-day precision <10% RSD .

Advanced: How do researchers reconcile conflicting data on Amrinone's metabolic effects across preclinical and clinical studies?

Discrepancies arise from model-specific factors:

- In vivo vs. ex vivo : In healthy humans, Amrinone increases resting metabolic rate by ~4% at high doses (1.0 mg/kg + 10 μg/kg/min) via free fatty acid mobilization, but minimal thermogenesis occurs in isolated cardiac models due to absent systemic hormonal interactions .

- Disease state : Septic shock models show elevated lactate production with Amrinone, contrasting with reduced lactate in cardiopulmonary bypass (CPB) studies. This highlights the need for context-specific metabolic profiling (e.g., arterial-venous oxygen difference, lactate clearance rates) .

Basic: What are critical considerations for ensuring this compound's stability in experimental formulations?

- Solvent compatibility : Avoid dextrose-containing solutions and sodium bicarbonate, which cause precipitation due to pH-dependent solubility changes .

- Storage : Protect from light; use fresh dilutions in normal saline (25°C storage recommended) .

- Incompatibility testing : Conduct turbidimetric assays with common ICU agents (e.g., furosemide, inotropes) to identify unsafe co-administrations .

Advanced: What statistical approaches are optimal for analyzing Amrinone's synergistic effects with anesthetics like isoflurane?

- ANOVA with post-hoc tests : Compare Amrinone-isoflurane combinations against individual treatments and drug-free controls. Use least significant difference (LSD) tests for pairwise comparisons .

- Dose-response modeling : Apply linear regression to log10-transformed Amrinone concentrations to assess additive vs. synergistic interactions (e.g., coronary flow augmentation) .

- Time-series analysis : Monitor recovery during washout periods to confirm reversibility of effects, ensuring baseline reversion before subsequent treatments .

Basic: What preclinical models best replicate Amrinone's clinical efficacy in heart failure?

- Pressure-overload models : Transverse aortic constriction (TAC) in rodents mimics chronic heart failure, suitable for studying long-term PDE III inhibition .

- Endotoxemia models : Guinea pig endotoxemia assays demonstrate Amrinone's ability to reverse sepsis-induced cardiac depression, validated by LVDP and diastolic compliance metrics .

Advanced: How can researchers optimize translational endpoints in clinical trials evaluating this compound?

- Biomarkers : Track central venous-to-arterial CO₂ difference (Pcv-aCO₂ gap) to assess tissue perfusion in septic shock .

- Hemodynamic monitoring : Use pulmonary artery catheters to measure cardiac index (CI) and systemic vascular resistance (SVR) in real time .

- Safety endpoints : Monitor platelet counts (thrombocytopenia risk) and hepatic enzymes (dose-dependent toxicity) .

Basic: What are the key pharmacodynamic differences between Amrinone and Milrinone?

- Potency : Milrinone has 10–30x higher PDE III affinity, requiring lower doses for equivalent inotropic effects .

- Metabolism : Amrinone undergoes hepatic glucuronidation, while Milrinone is renally excreted, necessitating adjusted dosing in organ dysfunction .

- Thermogenesis : Amrinone exhibits mild metabolic activation in healthy subjects, whereas Milrinone lacks significant thermogenic effects .

Advanced: What methodologies address Amrinone's confounding effects on lactate metabolism in critical care research?

- Lactate kinetics modeling : Use serial arterial lactate measurements and clearance rates (≥10% decrease/hour) to distinguish drug-induced effects from hypoperfusion .

- Microdialysis : Assess interstitial lactate in target tissues (e.g., myocardium) to isolate local metabolic changes .

- Multivariate regression : Control for covariates like vasopressor use and fluid balance in statistical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.